Cytidine 3'-monophosphate Cytidine 3'-monophosphate 3'-CMP is a cytidine 3'-phosphate compound with a monophosphate group at the 3'-position. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a cytidine 3'-phosphate and a pyrimidine ribonucleoside 3'-monophosphate. It is a conjugate acid of a 3'-CMP(2-).
3'-CMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cytidine 3'-monophosphate is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.
Cytidine (dihydrogen phosphate). A cytosine nucleotide containing one phosphate group esterified to the sugar moiety in the 2', 3' or 5' position.
Brand Name: Vulcanchem
CAS No.: 84-52-6
VCID: VC20819291
InChI: InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
SMILES: C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O
Molecular Formula: C9H14N3O8P
Molecular Weight: 323.20 g/mol

Cytidine 3'-monophosphate

CAS No.: 84-52-6

Cat. No.: VC20819291

Molecular Formula: C9H14N3O8P

Molecular Weight: 323.20 g/mol

* For research use only. Not for human or veterinary use.

Cytidine 3'-monophosphate - 84-52-6

Specification

Description 3'-CMP is a cytidine 3'-phosphate compound with a monophosphate group at the 3'-position. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a cytidine 3'-phosphate and a pyrimidine ribonucleoside 3'-monophosphate. It is a conjugate acid of a 3'-CMP(2-).
3'-CMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cytidine 3'-monophosphate is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.
Cytidine (dihydrogen phosphate). A cytosine nucleotide containing one phosphate group esterified to the sugar moiety in the 2', 3' or 5' position.
CAS No. 84-52-6
Molecular Formula C9H14N3O8P
Molecular Weight 323.20 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Standard InChI InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Standard InChI Key UOOOPKANIPLQPU-XVFCMESISA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O
SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O
Canonical SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator